molecular formula C16H20N2O3 B11838396 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid CAS No. 31110-32-4

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid

Cat. No.: B11838396
CAS No.: 31110-32-4
M. Wt: 288.34 g/mol
InChI Key: HJFCIOSMYXGARB-UHFFFAOYSA-N
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Description

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid is a compound that features an indole moiety linked to a hexanoic acid chain via an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the indole-3-acetamide.

    Coupling with Hexanoic Acid: The indole-3-acetamide is then coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid
  • (2S)-2-(1H-indol-3-yl)hexanoic acid
  • 1H-indole-3-carboxylic acid

Uniqueness

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of an indole moiety with a hexanoic acid chain via an acetamido group makes it a versatile compound for various applications.

Properties

CAS No.

31110-32-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H20N2O3/c19-15(17-9-5-1-2-8-16(20)21)10-12-11-18-14-7-4-3-6-13(12)14/h3-4,6-7,11,18H,1-2,5,8-10H2,(H,17,19)(H,20,21)

InChI Key

HJFCIOSMYXGARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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